methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a carboxylate group, and a methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-methylbenzylamine with ethyl 2-oxo-4-phenylbutanoate under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Methyl 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Uniqueness
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C13H15NO3
- CAS Number: 133747-58-7
The compound features a pyrrolidine ring, a carboxylate ester group, and a para-methylphenyl substituent. The synthesis typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization and esterification with methanol.
Synthesis Steps:
- Formation of Pyrrolidine Ring: Cyclization reaction with a suitable amine and carbonyl compound.
- Esterification: The final step involves the reaction with methanol to yield the desired ester.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may act as an inhibitor or modulator, influencing various cellular pathways:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites.
- Receptor Modulation: It can function as an agonist or antagonist at receptor sites, leading to alterations in cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in a study evaluating its efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.
Case Study: HeLa Cell Line
- Treatment Duration: 24 hours
- Concentration Range: 10 µM to 100 µM
- Results: Induction of apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining in treated cells compared to controls.
Research Findings
Recent studies have focused on elucidating the structure–activity relationship (SAR) of this compound. Variations in substituents on the phenyl ring significantly affect biological activity.
Table of Variants and Activities
Compound Variant | Biological Activity | Notes |
---|---|---|
Methyl 1-(2-methylphenyl)-5-oxopyrrolidine | Moderate antibacterial | Less potent than para variant |
Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine | High anticancer activity | Enhanced receptor binding |
Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine | Low activity | Reduced enzyme inhibition |
Properties
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-3-5-11(6-4-10)8-15-9-12(7-13(15)16)14(17)18-2/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINGXMRKNXCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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